molecular formula C15H9ClO2 B045243 2'-Chloroflavone CAS No. 116115-48-1

2'-Chloroflavone

Cat. No. B045243
M. Wt: 256.68 g/mol
InChI Key: BSMFMHNXXKRTHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloroflavone is a synthetic flavone compound that has been of great interest to researchers due to its potential applications in scientific research. It is a derivative of flavone, which is a natural compound found in many plants. 2-Chloroflavone is synthesized using a specific method and has been shown to have various biochemical and physiological effects, making it an important tool for scientific research.

Mechanism Of Action

2-Chloroflavone exerts its effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. It also inhibits the activity of protein kinase C (PKC), which is involved in cell signaling. Additionally, 2-Chloroflavone has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer.

Biochemical And Physiological Effects

2-Chloroflavone has various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the activity of various enzymes and signaling pathways involved in inflammation. It has also been shown to have antiviral properties, inhibiting the replication of various viruses.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Chloroflavone in lab experiments include its ability to inhibit various enzymes and signaling pathways, making it a useful tool for studying the mechanisms of various diseases. It also has anticancer and antiviral properties, making it a potential therapeutic agent. However, the limitations of using 2-Chloroflavone in lab experiments include its potential toxicity and the need for careful handling due to its synthesis method.

Future Directions

There are many potential future directions for research involving 2-Chloroflavone. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and viral infections. Another potential direction is to explore its mechanism of action in more detail, including its effects on various enzymes and signaling pathways. Additionally, further research could be done to investigate the potential side effects and toxicity of 2-Chloroflavone.

Synthesis Methods

The synthesis of 2-Chloroflavone involves the reaction of 2-hydroxyflavone with thionyl chloride and hydrogen chloride gas. The reaction takes place under specific conditions and requires careful handling of the reactants. The resulting compound is purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

2-Chloroflavone has been extensively used in scientific research due to its ability to inhibit various enzymes and signaling pathways. It has been shown to have anti-inflammatory, anticancer, and antiviral properties. It has also been used as a tool to study the mechanisms of various diseases, including cancer and viral infections.

properties

CAS RN

116115-48-1

Product Name

2'-Chloroflavone

Molecular Formula

C15H9ClO2

Molecular Weight

256.68 g/mol

IUPAC Name

2-(2-chlorophenyl)chromen-4-one

InChI

InChI=1S/C15H9ClO2/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-9H

InChI Key

BSMFMHNXXKRTHO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3Cl

Other CAS RN

116115-48-1

synonyms

2'-chloroflavone

Origin of Product

United States

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